

Cross-referencing experimental data of Benzylnalonic acid with spectral databases

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Compound of Interest

Compound Name: *Benzylnalonic acid*

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Comparative Spectroscopic Analysis of Benzylnalonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of experimental spectral data for **Benzylnalonic acid** against established spectral databases. The information presented herein is intended to support research and development activities by offering a consolidated resource for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectral data for **Benzylnalonic acid** obtained from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Solvent
~7.2-7.4	Multiplet	5H	Aromatic protons (C ₆ H ₅)	DMSO-d ₆
~3.8	Triplet	1H	Methine proton (-CH(COOH) ₂)	DMSO-d ₆
~3.1	Doublet	2H	Methylene protons (-CH ₂ -Ph)	DMSO-d ₆
~12.5	Broad Singlet	2H	Carboxylic acid protons (-COOH)	DMSO-d ₆

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and instrument calibration.

¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment	Solvent
~171	Carboxylic acid carbon (-COOH)	Not specified
~138	Quaternary aromatic carbon (C-CH ₂)	Not specified
~129	Aromatic carbons	Not specified
~128	Aromatic carbons	Not specified
~127	Aromatic carbon	Not specified
~53	Methine carbon (-CH(COOH) ₂)	Not specified
~35	Methylene carbon (-CH ₂ -Ph)	Not specified

Source: PubChem.[\[1\]](#)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Description of Vibration
~3000 (broad)	O-H stretch (carboxylic acid)
~1700	C=O stretch (carboxylic acid)
~1400-1500	C=C stretch (aromatic ring)
~1200-1300	C-O stretch and O-H bend
~700-800	C-H bend (aromatic)

Source: Data compiled from various spectral databases.

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
194	[M] ⁺	Molecular Ion
149	[M - COOH] ⁺	
91	100%	[C ₇ H ₇] ⁺ (Tropylium ion)

Source: PubChem, NIST Chemistry WebBook.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **Benzylmalonic acid** is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 or 400 MHz) is used for analysis.
[\[1\]](#)

- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired at room temperature. For ^1H NMR, typically 8-16 scans are acquired. For ^{13}C NMR, a larger number of scans are necessary to achieve a good signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

- **Sample Preparation:**
 - Approximately 1-2 mg of dry **Benzylmalonic acid** is ground to a fine powder using an agate mortar and pestle.
 - About 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.
 - The sample and KBr are thoroughly mixed and ground together.
- **Pellet Formation:** The mixture is transferred to a pellet die and pressed under high pressure (several tons) to form a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet is also acquired for background correction.

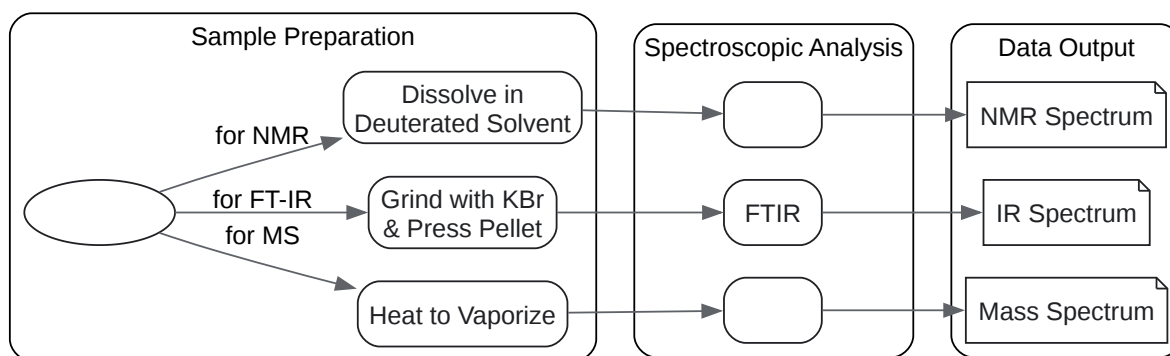
Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the solid **Benzylmalonic acid** is introduced into the mass spectrometer, often via a direct insertion probe. The sample is then vaporized by heating.
- **Ionization:** In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[2]

- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like **Benzylmalonic acid**.



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Caption: General workflow for the spectroscopic analysis of **Benzylmalonic acid**.

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References

- 1. Benzylmalonic acid | C₁₀H₁₀O₄ | CID 12031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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